molecular formula C27H25N3O4S B284927 N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

Numéro de catalogue: B284927
Poids moléculaire: 487.6 g/mol
Clé InChI: GEQJOLCTNNXKNK-KRUMMXJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.

Mécanisme D'action

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that plays a key role in the development and function of immune cells. By inhibiting BTK, this compound can reduce the activity of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of immune cell activity, and the inhibition of cancer cell growth. In preclinical studies, this compound has also been shown to have a favorable safety profile, with few adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide for lab experiments is its specificity for BTK, which can help to reduce off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Orientations Futures

There are several potential future directions for the development of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other therapeutic agents, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potential as a therapeutic agent for various diseases. Its specificity for BTK and favorable safety profile make it an attractive candidate for further development. However, additional research is needed to fully understand its mechanism of action and potential for clinical use.

Méthodes De Synthèse

The synthesis of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide involves several steps, including the preparation of 2-naphthylamine, which is then reacted with p-toluenesulfonyl chloride to form 2-naphthylamine-1-sulfonate. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-(2-naphthyl)-4-[(4-aminophenyl)sulfonyl]benzamide. This compound is then reacted with acetic anhydride to form N-(2-naphthyl)-4-[(4-acetamidophenyl)sulfonyl]benzamide, which is then reacted with 2,4,5-trimethylphenyl isocyanate to form this compound.

Applications De Recherche Scientifique

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce the severity of autoimmune diseases and inflammatory disorders. This compound has also been shown to have potential as a treatment for chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Propriétés

Formule moléculaire

C27H25N3O4S

Poids moléculaire

487.6 g/mol

Nom IUPAC

N-[4-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H25N3O4S/c1-16-13-18(3)26(14-17(16)2)35(33,34)30-24-15-25(27(32)23-8-6-5-7-22(23)24)29-21-11-9-20(10-12-21)28-19(4)31/h5-15,29H,1-4H3,(H,28,31)/b30-24-

Clé InChI

GEQJOLCTNNXKNK-KRUMMXJUSA-N

SMILES isomérique

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

SMILES canonique

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.